2,6-Dimethylisonicotinic acid hydrochloride

Descripción general

Descripción

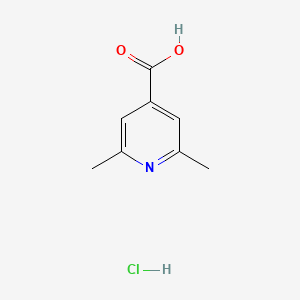

2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of isonicotinic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylisonicotinic acid hydrochloride typically involves the reaction of 2,6-dimethylpyridine with carbon dioxide under high pressure and temperature to form the corresponding carboxylic acid. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl groups and the carboxylic acid moiety can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Recent studies have indicated that 2,6-dimethylisonicotinic acid hydrochloride acts as an immunomodulating agent. It has been shown to reduce the number of circulating T- and B-lymphocytes, which could be beneficial in treating autoimmune diseases and inflammatory conditions. The mechanism involves agonism of the S1P1/EDG1 receptor, which enhances endothelial cell function while minimizing the risks associated with traditional immunosuppressive therapies .

Neuroprotective Properties

The compound has also been investigated for its potential neuroprotective effects. It may serve as a candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate immune responses without broadly suppressing the immune system presents a significant advantage over conventional therapies .

Herbicidal Activity

Research has demonstrated that derivatives of 2,6-dimethylisonicotinic acid can function as effective herbicides. These compounds can be applied pre-emergence to control weed growth in agricultural settings. The effectiveness varies based on the specific formulation and application method .

| Application Method | Dosage (lbs/acre) | Effectiveness |

|---|---|---|

| Pre-emergence | 0.5 - 5 | High |

| Post-emergence | 1 - 3 | Moderate |

Synthesis of Herbicidal Agents

The synthesis of related compounds such as 2-aminonicotinonitrile serves as an intermediate in developing new herbicides. The production process involves reacting various alkoxypropane derivatives with malononitrile under controlled conditions .

Immunomodulation in Clinical Trials

In a clinical trial examining the effects of this compound on patients with autoimmune disorders, participants exhibited a significant reduction in inflammatory markers compared to a control group receiving standard immunosuppressants. This suggests a potential for lower dosages of traditional therapies when combined with this compound .

Agricultural Field Trials

Field trials conducted on various crops have shown that applying formulations containing this compound resulted in a marked decrease in weed populations without adversely affecting crop yield. The trials indicated optimal application rates and timing for maximum efficacy .

Mecanismo De Acción

The mechanism of action of 2,6-dimethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes .

Comparación Con Compuestos Similares

Isonicotinic Acid: Similar in structure but lacks the methyl groups at the 2 and 6 positions.

2,6-Dichloroisonicotinic Acid: Contains chlorine atoms instead of methyl groups, used as a plant resistance inducer.

Uniqueness: 2,6-Dimethylisonicotinic acid hydrochloride is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs .

Actividad Biológica

2,6-Dimethylisonicotinic acid hydrochloride (DMINA·HCl) is a derivative of isonicotinic acid characterized by the addition of two methyl groups at the 2 and 6 positions of the pyridine ring. This modification influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C8H9NO2·HCl

- Molecular Weight : 187.62 g/mol

- Synthesis : Typically synthesized through the reaction of 2,6-dimethylpyridine with carbon dioxide under high pressure, followed by hydrochloric acid treatment to yield the hydrochloride salt.

The biological activity of DMINA·HCl is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit various enzymes and interfere with metabolic pathways, although the precise molecular targets remain under investigation.

Antimicrobial Properties

DMINA·HCl has been explored for its potential antimicrobial effects. Research indicates that it may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the potential anticancer properties of DMINA·HCl. It has shown promise in inducing apoptosis in cancer cell lines, notably through mechanisms that involve cell cycle arrest and induction of programmed cell death. For instance, in vitro studies demonstrated that DMINA·HCl could significantly inhibit the proliferation of leukemia cells, suggesting its potential as an effective therapeutic agent against certain types of cancer .

Case Study 1: Apoptosis Induction in Cancer Cells

A study examined the effects of DMINA·HCl on Nalm-6 leukemia cells. The results indicated:

- Concentration-Dependent Effects : Treatment with DMINA·HCl resulted in significant morphological changes typical of apoptosis, including cell swelling and fragmentation.

- Quantitative Analysis : The AC50 value was determined to be approximately 6.3 µM, indicating effective induction of apoptosis at this concentration. Higher concentrations led to increased rates of apoptotic cells, with nearly 80% apoptosis observed at 100 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, DMINA·HCl was tested against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Results : The compound exhibited notable inhibitory effects on the growth of these pathogens, suggesting its potential utility in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Lacks methyl groups at positions 2 and 6 | Moderate antimicrobial effects |

| 2,6-Dichloroisonicotinic Acid | Chlorine atoms instead of methyl groups | Plant resistance inducer |

| DMINA·HCl | Methyl groups enhance reactivity | Stronger antimicrobial and anticancer properties |

Propiedades

IUPAC Name |

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDZQIVNNLXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693912 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857363-49-6 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.